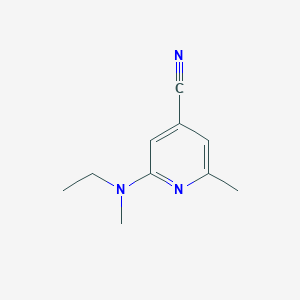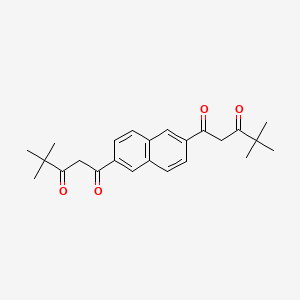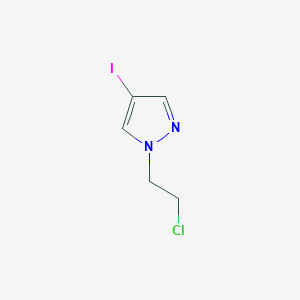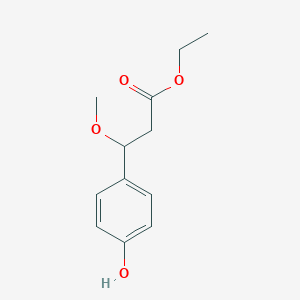
Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is a heterocyclic organic compound with a five-membered oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized using hydroxylamine hydrochloride to yield the oxazole N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amines, and various functionalized derivatives that can be further utilized in synthetic chemistry .
Scientific Research Applications
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Oxazole,2-(4-methoxyphenyl)-4,5-dimethyl-,3-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)pyridine N-oxide
- 2-(4-Methoxyphenyl)-1,2,3-triazole
- 2-(4-Methoxyphenyl)thiazole
Uniqueness
2-(4-Methoxyphenyl)-4,5-dimethyloxazole N-oxide is unique due to its specific structural features, such as the presence of both the oxazole ring and the N-oxide group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-9(2)16-12(13(8)14)10-4-6-11(15-3)7-5-10/h4-7H,1-3H3 |
InChI Key |
LQTWDKXMVXIVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)






![7-[Acetyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8624871.png)
